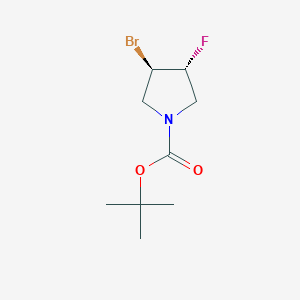

Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined through multiple systematic nomenclature systems and molecular descriptors that collectively establish its unique structural characteristics. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as tert-butyl (3R,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate, which explicitly indicates the stereochemical configuration at both the 3- and 4-positions of the pyrrolidine ring. This systematic naming convention provides unambiguous identification of the compound's three-dimensional structure and ensures clear communication within the scientific community.

The molecular formula of C₉H₁₅BrFNO₂ accurately reflects the compound's atomic composition, encompassing nine carbon atoms, fifteen hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined to be 268.12 grams per mole, a value that facilitates accurate stoichiometric calculations in synthetic procedures and analytical determinations. The Chemical Abstracts Service has assigned the unique registry number 1818847-67-4 to this compound, providing a definitive identifier that enables unambiguous reference across scientific databases and literature.

The compound is recognized under several alternative nomenclature systems and synonyms that reflect different aspects of its structure and functional group arrangement. The designation "trans-1-Boc-3-bromo-4-fluoropyrrolidine" represents a commonly used abbreviated form that emphasizes the trans stereochemical relationship between the halogen substituents and acknowledges the tert-butoxycarbonyl protecting group through the "Boc" abbreviation. The systematic chemical name "1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel-" provides an alternative systematic description that emphasizes the carboxylic acid derivative nature of the compound.

The Simplified Molecular Input Line Entry System representation of the compound is encoded as "CC(C)(C)OC(=O)N1CC@HF", which provides a linear textual description of the molecular structure that includes stereochemical information. This encoding system facilitates computer-based molecular modeling and database searching while maintaining the essential stereochemical details that distinguish this compound from its various stereoisomers. The International Chemical Identifier key "GFICPINAPXXEHE-RNFRBKRXSA-N" serves as an additional unique molecular identifier that enables cross-referencing across multiple chemical databases and computational platforms.

Historical Context and Discovery

The historical development of this compound reflects the evolution of synthetic organic chemistry methodologies and the increasing sophistication of approaches to heterocyclic compound synthesis. The compound first appeared in chemical databases and literature during the mid-2010s, with its initial creation documented in PubChem on October 5, 2016. This timeline coincides with significant advances in fluorination chemistry and stereoselective synthesis methods that made the controlled introduction of fluorine atoms into complex heterocyclic frameworks increasingly accessible to synthetic chemists.

The development of efficient synthetic routes to fluorinated pyrrolidine derivatives gained momentum during the early 21st century, driven by the pharmaceutical industry's growing recognition of fluorine's unique properties in drug design. The trans-dihalogenated pyrrolidine scaffold represented a particular synthetic challenge due to the need to control both regiochemistry and stereochemistry during the introduction of the halogen substituents. The successful synthesis of this compound demonstrated the maturation of bromofluorination methodologies that could achieve the precise positioning and stereochemical configuration required for this complex target.

The compound's emergence as a synthetic intermediate can be traced to broader developments in medicinal chemistry that emphasized the importance of conformationally constrained amino acid derivatives and heterocyclic building blocks. The tert-butoxycarbonyl protecting group strategy, which became widely adopted in peptide synthesis during the 1970s and 1980s, provided the foundation for developing stable yet removable nitrogen protection that could withstand the conditions required for halogenation reactions. The combination of this established protecting group chemistry with emerging fluorination methodologies created new opportunities for accessing previously difficult-to-synthesize molecular architectures.

Significance in Organic and Medicinal Chemistry

The significance of this compound in contemporary organic and medicinal chemistry stems from its unique combination of structural features that provide exceptional versatility for further synthetic elaboration and potential biological activity. The pyrrolidine framework itself represents one of the most important heterocyclic scaffolds in medicinal chemistry, appearing in numerous pharmaceutically active compounds and serving as a crucial structural motif for modulating molecular conformation and biological activity. The specific trans-dihalogenated configuration of this compound creates opportunities for selective cross-coupling reactions, nucleophilic substitutions, and other transformations that can introduce diverse functional groups with precise regiochemical control.

The presence of fluorine in the 4-position of the pyrrolidine ring imparts distinctive electronic and steric properties that can significantly influence the compound's biological behavior and synthetic reactivity. Fluorine's unique characteristics, including its high electronegativity, small size, and strong carbon-fluorine bond, contribute to enhanced metabolic stability, altered lipophilicity, and modified protein-binding interactions when incorporated into pharmaceutical compounds. The strategic positioning of the fluorine atom adjacent to the bromine substituent creates a unique electronic environment that can influence the reactivity patterns and selectivity of subsequent chemical transformations.

| Application Area | Significance | Key Features |

|---|---|---|

| Medicinal Chemistry | Heterocyclic building block | Conformational constraint, metabolic stability |

| Synthetic Chemistry | Cross-coupling precursor | Selective functionalization via halogen substitution |

| Drug Discovery | Fluorinated scaffold | Enhanced pharmacokinetic properties |

| Chemical Biology | Probe development | Unique binding interactions |

The compound's utility as a synthetic intermediate has been demonstrated in various research contexts, particularly in the development of complex heterocyclic systems and pharmaceutical targets. The bromine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, and alkynyl substituents through well-established synthetic methodologies. The tert-butoxycarbonyl protecting group provides stability during these transformations while remaining readily removable under mild acidic conditions, allowing for the subsequent functionalization of the nitrogen center.

The stereochemical integrity of the trans-dihalogenated configuration represents another crucial aspect of the compound's synthetic value. This specific stereochemical arrangement can be maintained through many synthetic transformations, enabling the preparation of stereochemically defined products that may exhibit enhanced biological activity or selectivity compared to their stereoisomeric counterparts. The compound thus serves as a chiral building block that can transfer its stereochemical information to more complex molecular architectures, facilitating the synthesis of enantiomerically pure pharmaceutical intermediates and active compounds.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFICPINAPXXEHE-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126867 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818847-67-4 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

- The precursor is often a Boc-protected pyrrolidine derivative such as tert-butyl pyrrolidine-1-carboxylate.

- The pyrrolidine ring may be functionalized or activated to allow selective halogenation at the 3- and 4-positions.

Bromofluorination Reaction

- The critical step involves bromofluorination of the pyrrolidine ring double bond or equivalent reactive site.

- A common approach uses N-bromosuccinimide (NBS) as the bromine source and a fluoride source such as triethylamine trihydrofluoride (Et3N·3HF).

- The reaction is typically carried out in dichloromethane (CH2Cl2) at low temperatures (around 0–5 °C) to control regio- and stereoselectivity.

- This step installs the bromine and fluorine atoms in a trans relationship on the ring, following Markovnikov's rule for addition.

Purification and Isolation

- After completion, the reaction mixture is quenched with ice-water, and the organic layer is separated.

- Purification is achieved by flash chromatography using solvents like hexane and tert-butyl methyl ether in a 1:1 ratio.

- The product is isolated as a yellowish oil or solid depending on scale and conditions.

Optimization Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Common solvent for halogenation reactions |

| Bromine Source | N-Bromosuccinimide (NBS) | Provides controlled bromination |

| Fluoride Source | Triethylamine trihydrofluoride (Et3N·3HF) | Acts as fluoride donor |

| Temperature | 0–5 °C | Low temperature favors selectivity |

| Reaction Time | Overnight | Ensures complete conversion |

| Workup | Ice-water quench, extraction | Removes excess reagents and byproducts |

| Purification | Flash chromatography | Achieves high purity of product |

Alternative Synthetic Routes

- Some literature reports suggest nucleophilic substitution of bromine by other nucleophiles after initial bromofluorination to install other functional groups, followed by oxidative chlorination to form sulfonyl chlorides, highlighting the versatility of the bromofluorinated intermediate.

- Hydrogenation or reduction methods have been employed on olefinic intermediates prior to halogenation to control stereochemistry, using catalysts such as Wilkinson’s catalyst for homogeneous hydrogenation.

- Suzuki-Miyaura coupling reactions can be applied to the brominated intermediate for further functionalization, employing palladium catalysts under optimized conditions.

Representative Reaction Scheme (Summary)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Boc-protected pyrrolidine precursor | Starting material for halogenation |

| 2 | NBS, Et3N·3HF, CH2Cl2, 0–5 °C | Trans bromofluorination at 3- and 4-positions |

| 3 | Workup: Ice-water quench, extraction | Removal of excess reagents |

| 4 | Flash chromatography (hexane/t-BuOMe) | Isolation of pure tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate |

Research Findings and Yields

- Bromofluorination reactions on similar cyclic substrates yield products in the range of 60–70%, with high regio- and stereoselectivity.

- The use of triethylamine trihydrofluoride as a fluoride source is critical for achieving the fluorination step efficiently without over-fluorination or side reactions.

- Reaction conditions such as temperature control and slow addition of NBS improve the trans selectivity of the halogenation.

- Purification by flash chromatography is effective in isolating the desired compound with minimal impurities.

Summary Table of Key Data

| Aspect | Details |

|---|---|

| Molecular Formula | C9H15BrFNO2 |

| Molecular Weight | 268.12 g/mol |

| Key Reagents | N-Bromosuccinimide, Triethylamine trihydrofluoride |

| Solvent | Dichloromethane |

| Temperature | 0–5 °C |

| Yield | ~60–70% |

| Purification | Flash chromatography (hexane/t-BuOMe) |

| Stereochemistry | Trans configuration at 3-bromo and 4-fluoro positions |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Organic Synthesis

Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine and fluorine substituents enhance reactivity and selectivity in various chemical reactions. The compound is utilized in the following ways:

- Building Block for Drug Development : It acts as a precursor for synthesizing bioactive compounds, particularly in the development of pharmaceuticals targeting specific biological pathways.

- Functionalization : The presence of halogens allows for further functionalization, enabling the creation of diverse derivatives with tailored properties.

Pharmaceutical Research

The compound has been explored extensively in pharmaceutical research due to its potential as an enzyme inhibitor. The unique interactions facilitated by its bromine and fluorine atoms enhance binding affinity to target proteins, making it a candidate for therapeutic applications. Key areas of research include:

- Enzyme Inhibition Studies : Investigations into how this compound interacts with various enzymes have shown promising results in modulating enzyme activity through competitive inhibition.

- Drug Design : The compound has been incorporated into drug design frameworks aimed at optimizing pharmacological properties, including selectivity and potency against specific receptors such as dopamine receptors .

Research indicates that this compound exhibits significant biological activity, primarily attributed to its ability to interact with biological macromolecules:

- Binding Affinities : Studies have utilized techniques such as surface plasmon resonance to assess the binding affinities of this compound with various targets, providing insights into its potential therapeutic roles.

- Modulation of Receptor Activity : The compound has been shown to influence receptor activity, which is critical in developing treatments for neurological disorders.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as a competitive inhibitor for a specific enzyme involved in metabolic pathways. The results demonstrated that the compound effectively reduced enzyme activity, suggesting its potential utility in therapeutic contexts.

Case Study 2: Drug Development

Research focused on optimizing the physicochemical properties of derivatives derived from this compound led to the identification of compounds with improved blood-brain barrier permeability, enhancing their suitability for central nervous system applications .

Mechanism of Action

The mechanism of action of tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate with four analogs derived from the provided evidence:

Research Implications and Gaps

- Synthetic Utility : The target compound’s bromine and fluorine substituents make it superior for sequential functionalization compared to hydroxymethyl or methoxyphenyl analogs.

- Data Limitations: No direct toxicity or pharmacokinetic data were found for the target compound. Studies on its metabolic pathways and environmental impact are needed.

- Industrial Relevance : Commercial availability (95% purity) supports its use in high-throughput synthesis, whereas niche analogs (e.g., QY-9217) may require custom synthesis .

Biological Activity

Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate is a compound belonging to the class of pyrrolidine derivatives, characterized by its unique molecular structure which includes bromine and fluorine substituents. This article delves into the biological activity of this compound, examining its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H15BrFNO2 , with a molecular weight of 268.13 g/mol . The presence of halogens (bromine and fluorine) in its structure enhances its chemical reactivity and biological activity, making it a candidate for various pharmacological applications.

Structural Comparison

The following table compares this compound with related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| This compound | 1818847-67-4 | Distinct spatial arrangement influencing properties |

| Tert-butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate | 1818847-23-2 | Different stereochemistry affecting reactivity |

| Tert-butyl 3-bromo-pyrrolidine | 1374654-68-8 | Lacks fluorine; simpler structure |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that the compound acts as a competitive inhibitor for specific enzymes, modulating their activity through strong binding interactions facilitated by the bromine and fluorine substituents. These interactions enhance the compound's selectivity towards active sites on target proteins, which is crucial for its therapeutic potential.

Enzyme Interaction Studies

Studies have employed various techniques to assess the binding affinities and kinetics of this compound with biological macromolecules. Methods such as surface plasmon resonance and enzyme assays have been utilized to provide insights into its inhibitory effects on enzyme activity.

Case Study: Inhibition of Enzyme Activity

In a notable study, researchers investigated the compound's effect on a specific enzyme involved in metabolic pathways. The results indicated that this compound inhibited enzyme activity in a dose-dependent manner, demonstrating significant potential as a therapeutic agent for conditions related to enzyme dysregulation.

Pharmacological Applications

The compound has been explored for its potential applications in drug development. Its ability to modulate enzyme activity has implications for treating diseases where enzyme inhibition is beneficial, such as certain cancers and metabolic disorders. The strong interactions facilitated by its halogen substituents make it a promising candidate for further pharmacological studies .

Research Findings

Recent studies have focused on optimizing the physicochemical properties of compounds similar to this compound to enhance their biological activity. For instance, modifications in the molecular structure have been shown to improve binding affinities for specific receptors, leading to increased therapeutic efficacy .

Summary of Key Research Insights

- Binding Affinity : The presence of bromine and fluorine enhances binding affinity towards target proteins.

- Competitive Inhibition : The compound acts as a competitive inhibitor for key metabolic enzymes.

- Therapeutic Potential : Its modulation of enzyme activity suggests applications in treating metabolic disorders and cancers.

Q & A

Basic: What synthetic routes are commonly employed for preparing tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step functionalization of a pyrrolidine scaffold. A key step is the introduction of bromine and fluorine substituents via electrophilic halogenation or nucleophilic substitution. For example:

- Bromination: Bromine can be introduced using reagents like N-bromosuccinimide (NBS) under radical initiation or via bromine electrophiles in controlled environments to avoid over-halogenation.

- Fluorination: Fluorine is often introduced using DAST (diethylaminosulfur trifluoride) or Selectfluor, requiring anhydrous conditions to prevent hydrolysis .

- Protection/Deprotection: The tert-butyl carbamate group is introduced using Boc anhydride (e.g., (Boc)₂O) with a base like DMAP or triethylamine in dichloromethane at 0–20°C .

Optimization Tips:

- Temperature Control: Lower temperatures (0–20°C) minimize side reactions during Boc protection .

- Purification: Column chromatography or recrystallization is critical for isolating the trans-isomer, as cis/trans diastereomers may form during halogenation .

Advanced: How do the bromine and fluorine substituents at positions 3 and 4 of the pyrrolidine ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromine at position 3 acts as a leaving group in Suzuki or Buchwald-Hartwig couplings, enabling C–C or C–N bond formation. The fluorine at position 4 exerts an electron-withdrawing effect, which:

- Enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack.

- Stabilizes transition states in palladium-catalyzed reactions, improving reaction rates .

Experimental Considerations:

- Catalyst Selection: Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings, as bulky ligands mitigate β-hydride elimination.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of the halogenated pyrrolidine derivative .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

Answer:

- ¹H/¹³C NMR:

- ³¹P NMR: Useful if phosphonates or phosphorylated intermediates are involved .

- HRMS/ESI-MS: Confirm molecular weight (e.g., [M+H]+ at m/z ~294.1) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Data Interpretation Tip:

Fluorine’s strong electronegativity deshields adjacent protons, causing downfield shifts in NMR .

Advanced: What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

Answer:

Discrepancies in stability studies often arise from:

- Moisture Sensitivity: The Boc group hydrolyzes under acidic/humid conditions. Use anhydrous storage with molecular sieves .

- Light Sensitivity: Bromine may undergo photolytic cleavage. Store in amber vials at –20°C .

Methodological Recommendations:

- Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 2 weeks and monitor decomposition via HPLC.

- pH-Dependent Stability: Test in buffers (pH 3–10) to identify labile conditions .

Advanced: How can computational chemistry predict stereochemical outcomes in reactions involving this compound?

Answer:

- DFT Calculations: Model transition states to predict selectivity in halogenation or coupling steps. For example, the trans-configuration is often thermodynamically favored due to reduced steric strain .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents stabilize charge-separated intermediates in SN2 mechanisms .

Case Study:

A DFT study of bromination at position 3 showed a 2.3 kcal/mol energy difference favoring the trans-isomer, aligning with experimental yields of >80% trans .

Basic: What are the occupational exposure limits and safety protocols for handling this compound?

Answer:

- Toxicity Data: Limited acute toxicity data exist, but brominated compounds may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How does the steric bulk of the tert-butyl group influence the compound’s reactivity in ring-opening reactions?

Answer:

The tert-butyl group:

- Shields the carbamate nitrogen , reducing nucleophilicity and slowing ring-opening via SN2 mechanisms.

- Directs Regioselectivity: In acid-mediated deprotection, the Boc group is removed selectively over other esters, enabling stepwise functionalization .

Experimental Design:

Use TFA in DCM (20°C, 2 hr) for Boc deprotection, followed by in situ trapping of the free amine with electrophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.